Cas no 128255-16-3 (Benzamide, N-[(5a,20S)-20-(dimethylamino)-4-oxopregn-2-en-3-yl]-)
Benzamide, N-[(5a,20S)-20-(dimethylamino)-4-oxopregn-2-en-3-yl]- Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-[(5a,20S)-20-(dimethylamino)-4-oxopregn-2-en-3-yl]-
- Axillaridine A
- N-[(5α,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide
- axial-N,N-Dimethyl-4-tert.-butyl-cyclohexylamin
- [ "" ]
- N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]benzamide
- BDBM50135147
- HY-N2912
- CS-0023513
- 14-(1-dimethylaminoethyl)-2,15-dimethyl-6-oxo-5-phenylcarboxamido-(1S,7R,10S,11S,15S)-tetracyclo[8.7.0.02,7.011,15]heptadec-4-ene
- CHEMBL335133
- N-[(5,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A
- AKOS040761391
- FS-10284
- NSC652122
- Benzamide, N-[(5alpha,20S)-20-(dimethylamino)-4-oxopregn-2-en-3-yl]-
- (+)-Axillaridine A
- 128255-16-3
- N-[(5R,8S,9S,10R,13S,14S,17S)-17-((S)-1-Dimethylamino-ethyl)-10,13-dimethyl-4-oxo-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-benzamide
- N-(20-(Dimethylamino)-4-oxopregn-2-en-3-yl)benzamide
- N-[(1S,3AS,3BS,5AR,9AR,9BS,11AS)-1-[(1S)-1-(DIMETHYLAMINO)ETHYL]-9A,11A-DIMETHYL-6-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-7-YL]BENZAMIDE
- DA-61345
-
- MDL: MFCD20260450
- Inchi: 1S/C30H42N2O2/c1-19(32(4)5)22-13-14-23-21-11-12-25-27(33)26(31-28(34)20-9-7-6-8-10-20)16-18-30(25,3)24(21)15-17-29(22,23)2/h6-10,16,19,21-25H,11-15,17-18H2,1-5H3,(H,31,34)/t19-,21-,22+,23-,24-,25-,29+,30+/m0/s1
- InChI Key: ZMAOKPMWBVUQPK-IWDJEAQTSA-N
- SMILES: O=C1C(=CC[C@@]2(C)[C@H]1CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)N(C)C)CC[C@H]21)NC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 462.32500
- Monoisotopic Mass: 462.325
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 34
- Rotatable Bond Count: 4
- Complexity: 843
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 8
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.4A^2
- XLogP3: 6.6
Experimental Properties
- Color/Form: Powder
- PSA: 49.41000
- LogP: 6.08910
Benzamide, N-[(5a,20S)-20-(dimethylamino)-4-oxopregn-2-en-3-yl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3472-1 mg |
Axillaridine A |
128255-16-3 | 1mg |
¥2835.00 | 2022-04-26 | ||
| eNovation Chemicals LLC | K31745-10mg |
Axillaridine A |
128255-16-3 | 97% | 10mg |
$1950 | 2024-05-24 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP00308-5mg |
Axillaridine A |
128255-16-3 | 96.5% | 5mg |
¥4150 | 2023-09-19 | |
| TargetMol Chemicals | TN3472-5 mg |
Axillaridine A |
128255-16-3 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN3472-1 mL * 10 mM (in DMSO) |
Axillaridine A |
128255-16-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| TargetMol Chemicals | TN3472-5mg |
Axillaridine A |
128255-16-3 | 5mg |
¥ 3940 | 2024-07-20 | ||
| eNovation Chemicals LLC | K31745-10mg |
Axillaridine A |
128255-16-3 | 97% | 10mg |
$1950 | 2025-02-27 | |
| A2B Chem LLC | AA43773-5mg |
Axillaridine A |
128255-16-3 | ≥98% | 5mg |
$1196.00 | 2024-04-20 | |
| A2B Chem LLC | AA43773-10mg |
Axillaridine A |
128255-16-3 | 98% by HPLC | 10mg |
$1379.00 | 2024-01-04 | |
| A2B Chem LLC | AA43773-25mg |
Axillaridine A |
128255-16-3 | 98% by HPLC | 25mg |
$2875.00 | 2024-01-04 |
Benzamide, N-[(5a,20S)-20-(dimethylamino)-4-oxopregn-2-en-3-yl]- Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on Benzamide, N-[(5a,20S)-20-(dimethylamino)-4-oxopregn-2-en-3-yl]-
Comprehensive Overview of Benzamide, N-[(5a,20S)-20-(dimethylamino)-4-oxopregn-2-en-3-yl]- (CAS No. 128255-16-3)
Benzamide, N-[(5a,20S)-20-(dimethylamino)-4-oxopregn-2-en-3-yl]- (CAS No. 128255-16-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of modified steroids, characterized by its unique pregnane skeleton and functional groups, including a dimethylamino moiety and a benzamide substitution. Its structural complexity makes it a subject of interest for researchers exploring novel therapeutic agents and biochemical pathways.
In recent years, the demand for steroid derivatives and modified pregnane compounds has surged due to their potential applications in drug development. The compound Benzamide, N-[(5a,20S)-20-(dimethylamino)-4-oxopregn-2-en-3-yl]- is often discussed in the context of enzyme inhibition and receptor modulation, which are critical areas in the study of metabolic disorders and hormonal therapies. Researchers are particularly interested in its pharmacokinetic properties and bioavailability, as these factors determine its efficacy in potential clinical applications.
The synthesis of CAS No. 128255-16-3 involves multi-step organic reactions, including steroid backbone modification and amide coupling. These processes require precise control over reaction conditions to ensure high yield and purity. The compound's chiral centers, such as the 20S configuration, add another layer of complexity, making its synthesis a topic of advanced organic chemistry discussions. Laboratories focusing on asymmetric synthesis often reference this compound as a case study for stereoselective reactions.
From a commercial perspective, Benzamide, N-[(5a,20S)-20-(dimethylamino)-4-oxopregn-2-en-3-yl]- is primarily utilized in research settings. Its applications span across drug discovery, molecular biology, and biochemical assays. The compound's ability to interact with specific biological targets makes it a valuable tool for studying cellular signaling pathways. Additionally, its structural analogs are frequently explored for their potential in treating conditions related to hormonal imbalances and inflammatory responses.
One of the trending topics in the scientific community is the exploration of steroid-based therapeutics with minimal side effects. CAS No. 128255-16-3 is often mentioned in this context due to its modified steroid framework, which could offer improved selectivity and reduced off-target effects. Researchers are also investigating its potential role in cancer research, particularly in modulating cell proliferation and apoptosis. These studies align with the growing interest in targeted therapies and precision medicine.
For those searching for Benzamide derivatives or pregnane-based compounds, CAS No. 128255-16-3 represents a fascinating example of how subtle structural changes can lead to significant biological activity. The compound's N-substituted benzamide group is a key feature that distinguishes it from other steroid derivatives, offering unique interactions with enzymatic systems. This has led to its inclusion in high-throughput screening libraries for drug discovery programs.
In conclusion, Benzamide, N-[(5a,20S)-20-(dimethylamino)-4-oxopregn-2-en-3-yl]- (CAS No. 128255-16-3) is a compound of high scientific and commercial value. Its intricate structure and potential applications in pharmaceutical research make it a subject of ongoing investigation. As the field of steroid chemistry continues to evolve, this compound is likely to remain a focal point for researchers aiming to develop next-generation therapeutics with enhanced efficacy and safety profiles.
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